ethyl 1-[(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)carbonyl]piperidine-4-carboxylate
Description
The compound ethyl 1-[(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)carbonyl]piperidine-4-carboxylate features a pyrido[1,2-a]pyrimidin-4-one core linked via a carbonyl group to a piperidine ring bearing an ethyl ester moiety. This structure combines a heterocyclic aromatic system with a bicyclic scaffold, making it a candidate for diverse pharmacological applications, including kinase inhibition or antimicrobial activity.
Properties
IUPAC Name |
ethyl 1-(4-oxopyrido[1,2-a]pyrimidine-3-carbonyl)piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c1-2-24-17(23)12-6-9-19(10-7-12)15(21)13-11-18-14-5-3-4-8-20(14)16(13)22/h3-5,8,11-12H,2,6-7,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIQRXXMTZVBIMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C2=CN=C3C=CC=CN3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 1-[(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)carbonyl]piperidine-4-carboxylate is a heterocyclic compound known for its diverse biological activities. This compound features a pyrido[1,2-a]pyrimidine core, which is associated with various pharmacological properties. The following sections explore its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Antimicrobial Properties
Research indicates that compounds within the pyrido[1,2-a]pyrimidine class exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of this class can inhibit the growth of various bacterial strains. The mechanism often involves interference with bacterial DNA synthesis or cell wall formation.
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory potential of this compound. In vitro assays demonstrated that certain derivatives effectively inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. For example, IC50 values against COX-1 and COX-2 were reported at 19.45 ± 0.07 μM and 42.1 ± 0.30 μM, respectively, indicating a promising anti-inflammatory profile .
Anticancer Activity
Pyrido[1,2-a]pyrimidine derivatives have also been investigated for their anticancer properties. Various compounds have shown selective cytotoxicity against cancer cell lines while sparing normal cells. The underlying mechanisms often involve the induction of apoptosis and inhibition of cell proliferation.
Enzymatic Inhibition
The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. This includes inhibition of kinases and phosphatases, which play critical roles in cellular signaling pathways associated with cancer and other diseases.
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. Variations in substituents on the pyrido and piperidine rings can significantly influence potency and selectivity.
| Substituent | Effect on Activity | Remarks |
|---|---|---|
| Alkyl groups | Increased lipophilicity | Enhances cell membrane penetration |
| Halogens | Improved binding affinity | Often leads to higher inhibitory activity |
| Hydroxyl groups | Enhanced solubility | May improve bioavailability |
Study 1: Antimicrobial Efficacy
A study conducted on a series of pyrido[1,2-a]pyrimidine derivatives demonstrated their efficacy against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the piperidine moiety could enhance antibacterial activity significantly.
Study 2: Anti-inflammatory Mechanism
In a comparative analysis involving standard anti-inflammatory drugs like diclofenac, this compound exhibited comparable or superior inhibition of COX enzymes in vitro . This positions it as a candidate for further development in anti-inflammatory therapies.
Study 3: Anticancer Screening
In vitro testing against various cancer cell lines revealed that certain derivatives of this compound induced apoptosis through mitochondrial pathways. The findings suggest potential use in targeted cancer therapies.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of ethyl 1-[(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)carbonyl]piperidine-4-carboxylate is , with a molecular weight of approximately 329.35 g/mol. Its structure features a piperidine ring and a pyrido[1,2-a]pyrimidine moiety, which are critical for its biological activity.
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that derivatives of pyrido[1,2-a]pyrimidine compounds exhibit significant anticancer properties. This compound has been studied for its ability to inhibit tumor growth through various mechanisms, including the induction of apoptosis and inhibition of cell proliferation in cancer cell lines.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated the efficacy of similar compounds in reducing tumor size in xenograft models, suggesting that this compound could be further developed for cancer therapy .
2. Neuroprotective Effects
The compound has shown promise in neuroprotection, particularly against oxidative stress-related neuronal damage. Its antioxidant properties may help mitigate neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Study:
In vitro studies have reported that derivatives of this compound can scavenge reactive oxygen species (ROS), thereby protecting neuronal cells from oxidative damage . This mechanism is crucial for developing treatments aimed at neurodegenerative conditions.
Pharmacological Applications
1. Anti-inflammatory Properties
this compound has been investigated for its anti-inflammatory effects. The compound's ability to modulate inflammatory pathways presents a potential therapeutic avenue for diseases characterized by chronic inflammation.
Case Study:
Research highlighted in the International Journal of Molecular Sciences emphasizes the role of similar compounds in reducing pro-inflammatory cytokine levels in cellular models . This suggests that this compound could be beneficial in treating inflammatory disorders.
2. Antimicrobial Activity
Preliminary studies indicate that this compound exhibits antimicrobial properties against various pathogens. Its effectiveness against bacteria and fungi positions it as a candidate for developing new antimicrobial agents.
Data Table: Summary of Applications
Comparison with Similar Compounds
Structural Features and Substituent Variations
The target compound’s key structural elements include:
- Pyrido[1,2-a]pyrimidin-4-one core : A fused bicyclic system common in bioactive molecules.
- Carbonyl linkage : Connects the two moieties, influencing electronic properties.
Table 1: Structural Comparison with Analogs
*Calculated based on formula; †Estimated from substituents.
Key Observations :
Comparison with Analogs :
- : Utilizes retro-Claisen cleavage of β-diketones under alkaline conditions to generate carboxylate derivatives.
- : Incorporates a thiazolidinone via Z-selective condensation, requiring stereochemical control .
- : Employs oxime formation and hydrogenation with Raney nickel to generate piperidine derivatives, a method adaptable to the target compound’s synthesis .
Physicochemical and Pharmacokinetic Properties
Table 2: Property Comparison
| Compound | Topological Polar Surface Area (Ų) | Hydrogen Bond Acceptors | Rotatable Bonds | Calculated LogP | Evidence ID |
|---|---|---|---|---|---|
| Target Compound | ~100 | 6 | 5 | ~1.8 | N/A |
| Compound in | 140 | 8 | 5 | 2.2 | |
| Compound in | ~120 | 9 | 7 | ~2.5 |
Key Insights :
- The target compound’s moderate LogP (~1.8) suggests balanced lipophilicity for membrane permeability.
- Higher polar surface area (140 Ų) in may limit blood-brain barrier penetration compared to the target.
- Fluorinated derivatives (e.g., ) exhibit higher LogP (~2.5), favoring tissue distribution but risking solubility issues.
Preparation Methods
Thionyl Chloride-Mediated Esterification
In a representative procedure, isonipecotic acid (1.29 g, 10.0 mmol) is dissolved in absolute ethanol (50 mL) and cooled to 0°C. Thionyl chloride (2.91 mL, 40.0 mmol) is added dropwise, followed by refluxing for 48 hours. After solvent removal in vacuo, the crude product is neutralized with 10% NaOH, extracted into ethyl acetate, and purified to yield ethyl piperidine-4-carboxylate as a clear oil (94% yield).
Key Data:
| Parameter | Value |
|---|---|
| Starting Material | Isonipecotic acid |
| Reagent | Thionyl chloride, ethanol |
| Yield | 94% |
| Reaction Time | 48 hours |
This method prioritizes simplicity and high yield, though prolonged reaction times may necessitate optimization for industrial-scale applications.
Synthesis of 4-Oxo-4H-Pyrido[1,2-a]Pyrimidin-3-Carboxylic Acid
The pyrido[1,2-a]pyrimidinone core is synthesized via cyclocondensation strategies, followed by functionalization at position 3.
Cyclocondensation of 2-Aminopyridine Derivatives
A plausible route involves reacting 2-aminopyridine with malonyl chloride derivatives under basic conditions. For example, treatment of 2-aminopyridine with ethyl malonyl chloride in tetrahydrofuran (THF) with triethylamine at 0°C yields 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate. Subsequent saponification with aqueous NaOH generates the free carboxylic acid.
Key Data:
| Parameter | Value |
|---|---|
| Cyclization Agent | Ethyl malonyl chloride |
| Base | Triethylamine |
| Solvent | THF |
| Saponification | 1M NaOH, reflux, 6 hours |
Photoredox Functionalization
Recent advances in photoredox catalysis enable direct C–H arylation of 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives. Using eosin Y (EY-Na) as a photocatalyst and aryl diazonium salts under green light (510 nm), position 3 is functionalized via a radical-chain mechanism. While this method primarily introduces aryl groups, adapting it for carboxylation remains an area of active research.
Amide Bond Formation: Coupling Strategies
The final step involves conjugating the pyrido[1,2-a]pyrimidin-3-carboxylic acid with ethyl piperidine-4-carboxylate via amide bond formation.
Acyl Chloride-Mediated Coupling
The carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) in dichloromethane (DCM). Subsequent reaction with ethyl piperidine-4-carboxylate in the presence of triethylamine yields the target amide.
Procedure:
- Activation: 4-Oxo-4H-pyrido[1,2-a]pyrimidin-3-carboxylic acid (1.0 equiv) is stirred with SOCl₂ (3.0 equiv) in DCM at 0°C for 2 hours.
- Coupling: The acyl chloride is added dropwise to ethyl piperidine-4-carboxylate (1.2 equiv) and triethylamine (2.0 equiv) in DCM. The mixture is stirred at room temperature for 12 hours.
- Workup: The reaction is quenched with water, extracted into DCM, and purified via column chromatography.
Key Data:
| Parameter | Value |
|---|---|
| Coupling Agent | SOCl₂ |
| Base | Triethylamine |
| Solvent | DCM |
| Typical Yield | 70–85% |
Carbodiimide-Based Coupling
Alternative methods employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF. This approach minimizes racemization and is suitable for acid-sensitive substrates.
Alternative Synthetic Pathways
One-Pot Tandem Synthesis
Emerging methodologies explore tandem cyclization-coupling sequences. For instance, in situ generation of the pyrido[1,2-a]pyrimidinone core from 2-aminopyridine and diketene derivatives, followed by immediate coupling with ethyl piperidine-4-carboxylate, could streamline production.
Enzymatic Catalysis
Recent studies highlight lipases (e.g., Candida antarctica Lipase B) as catalysts for amide bond formation in non-aqueous media, offering greener alternatives to traditional methods.
Challenges and Optimization Opportunities
- Regioselectivity in Pyrido[1,2-a]Pyrimidinone Synthesis: Competing reactions at positions 2 and 3 necessitate precise control over reaction conditions. Microwave-assisted synthesis has shown promise in enhancing regioselectivity.
- Steric Hindrance in Piperidine Functionalization: Bulky substituents on the piperidine ring may impede acylation, warranting the use of high-boiling solvents like dimethylacetamide (DMAc).
- Photoredox Scalability: While photoredox methods are efficient, scaling reactions to kilogram quantities requires specialized equipment to maintain light penetration and temperature control.
Q & A
What are the established synthetic routes for ethyl 1-[(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)carbonyl]piperidine-4-carboxylate?
Methodological Answer:
The synthesis typically involves:
- Step 1: Formation of the pyrido[1,2-a]pyrimidin-4-one core via cyclization of substituted pyrimidine precursors under acidic or basic conditions .
- Step 2: Acylation of the piperidine-4-carboxylate derivative using activated carbonyl intermediates (e.g., acyl chlorides) in the presence of a base (e.g., triethylamine) and a solvent like dichloromethane .
- Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol .
How can researchers optimize the acylation step to maximize yield and purity?
Advanced Methodological Answer:
Key parameters include:
- Temperature Control: Low temperatures (0–5°C) reduce side reactions during acyl chloride addition .
- Coupling Agents: Use of EDCl or DCC improves reaction efficiency by activating the carbonyl group .
- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while dichloromethane minimizes byproduct formation .
- Stoichiometry: A 1.2:1 molar ratio of acylating agent to piperidine derivative ensures complete conversion .
What spectroscopic and analytical techniques confirm the compound’s structure?
Basic Methodological Answer:
- ¹H NMR: Identifies proton environments (e.g., ester methyl at δ ~1.2 ppm, piperidine protons at δ ~2.5–3.5 ppm) .
- IR Spectroscopy: Detects carbonyl stretches (C=O at ~1687 cm⁻¹ for pyridopyrimidinone and ester groups) .
- Elemental Analysis: Validates molecular composition (e.g., C, H, N, S percentages) .
- Mass Spectrometry: Confirms molecular weight (e.g., [M+H]⁺ peak) .
How do electronic effects of substituents on the pyridopyrimidinone ring influence reactivity?
Advanced Methodological Answer:
- Electron-Withdrawing Groups (EWGs): Increase electrophilicity of the carbonyl carbon, accelerating nucleophilic acyl substitutions (e.g., hydrolysis or aminolysis) .
- Electron-Donating Groups (EDGs): Reduce reactivity but may enhance solubility or stability. For example, methyl groups at position 9 (as in related compounds) sterically hinder undesired side reactions .
- Case Study: Fluorine substitution at position 7 (analogous to Ethyl 7-bromo-4-oxo-pyridopyrimidine-3-carboxylate) alters electronic density, impacting binding to biological targets .
What structural features are critical for its potential biological activity?
Basic Methodological Answer:
- Piperidine Core: Facilitates interactions with enzymes (e.g., kinases, carbonic anhydrases) via hydrogen bonding or hydrophobic interactions .
- Ester Group: Enhances membrane permeability due to lipophilicity, which can be hydrolyzed in vivo to a carboxylic acid for target engagement .
- Pyridopyrimidinone Moiety: Acts as a planar pharmacophore for intercalation or π-π stacking in enzyme active sites .
How can discrepancies in reported biological activity data be resolved?
Advanced Methodological Answer:
- Purity Assessment: Use HPLC (>95% purity) to rule out impurities affecting activity .
- Standardized Assays: Replicate experiments under identical conditions (e.g., pH, temperature, cell lines) .
- Target Validation: Employ knock-out models or competitive binding assays to confirm specificity .
- Data Normalization: Report activities relative to positive controls (e.g., IC₅₀ values for enzyme inhibition) .
What computational approaches model its interaction with enzyme targets?
Advanced Methodological Answer:
- Molecular Docking (AutoDock/Vina): Predict binding modes of the pyridopyrimidinone core within active sites (e.g., carbonic anhydrase) .
- MD Simulations (GROMACS): Assess stability of ligand-receptor complexes over 100-ns trajectories .
- QSAR Modeling: Correlate substituent electronic parameters (Hammett σ) with inhibitory activity to guide structural modifications .
What are the challenges in scaling up synthesis for preclinical studies?
Advanced Methodological Answer:
- Reaction Scalability: Transition from batch to flow chemistry improves heat/mass transfer for exothermic acylations .
- Purification: Replace column chromatography with recrystallization or fractional distillation for cost-effective large-scale production .
- Byproduct Management: Optimize stoichiometry and solvent recycling to minimize waste (e.g., recover unreacted acyl chloride) .
How is the ester group metabolized in biological systems, and how does this impact activity?
Methodological Answer:
- In Vitro Hydrolysis: Incubate with esterases or liver microsomes to identify metabolites (e.g., carboxylic acid derivative) .
- Pharmacokinetics: Compare plasma half-life (t½) of ester vs. acid forms using LC-MS/MS .
- Activity Correlation: Test metabolites in bioassays; e.g., hydrolysis of ethyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate to its acid form enhances carbonic anhydrase inhibition .
What safety protocols are essential when handling this compound?
Basic Methodological Answer:
- PPE: Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods during synthesis to avoid inhalation of organic vapors .
- Spill Management: Neutralize acidic byproducts with sodium bicarbonate and dispose via hazardous waste protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
